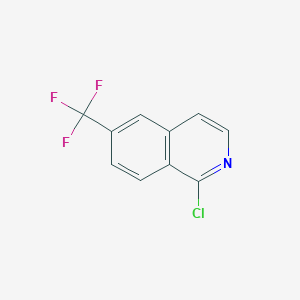

1-Chloro-6-(trifluoromethyl)isoquinoline

Description

Significance of Isoquinoline (B145761) Heterocycles in Contemporary Organic Synthesis

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.me This structural motif is of paramount importance in organic synthesis as it forms the core of numerous natural products, particularly alkaloids like papaverine and quinine, and a vast array of synthetic compounds with significant biological activities. fiveable.meresearchgate.net The planar and aromatic nature of the isoquinoline scaffold allows it to participate in π-stacking interactions, which are crucial for molecular recognition and binding processes. fiveable.me Furthermore, the nitrogen atom within the pyridine ring provides a site for functionalization, enabling the synthesis of a diverse range of isoquinoline derivatives with applications in pharmaceuticals, materials science, and catalysis. fiveable.meamerigoscientific.com

Strategic Importance of Halogenation in Modulating Aromatic System Reactivity and Synthetic Utility

Halogenation, an electrophilic aromatic substitution reaction, is a fundamental transformation in organic chemistry that introduces halogen atoms into an aromatic ring. studymind.co.ukwikipedia.org This process is strategically important for several reasons. Firstly, halogens act as versatile synthetic handles, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the construction of complex molecular architectures.

Secondly, the introduction of a halogen atom significantly alters the electronic properties of the aromatic system. Halogens are deactivating groups, meaning they withdraw electron density from the ring, making it less susceptible to further electrophilic substitution. libretexts.org However, they are also ortho-, para-directing, guiding the position of subsequent substitutions. This modulation of reactivity and regioselectivity is a cornerstone of synthetic strategy. studymind.co.uk The requirement for a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen is a key feature of this reaction, as halogens themselves are not electrophilic enough to react directly with the stable aromatic ring. libretexts.orgbyjus.com

Influence of Trifluoromethyl Substitution on Electronic Properties and Synthetic Accessibility within Isoquinoline Systems

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that profoundly influences the electronic properties of the isoquinoline system. nih.gov Its high electronegativity significantly reduces the electron density of the aromatic rings, impacting the molecule's reactivity and basicity. researchgate.net This electron-withdrawing nature can enhance the electrophilic character of certain positions on the isoquinoline ring, potentially leading to unusual chemo-, regio-, and stereoselectivities in subsequent reactions. nih.govresearchgate.net

From a medicinal chemistry perspective, the incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. jelsciences.commdpi.com While the substitution of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, it has been shown to lead to significant gains in binding energy in certain protein-ligand complexes. acs.org The synthesis of trifluoromethylated compounds has become more accessible through the development of specialized trifluoromethylating agents and protocols. researchgate.net

Historical Development and Evolution of Synthetic Methodologies for Substituted Isoquinolines

The synthesis of substituted isoquinolines has a rich history, with several classical methods forming the bedrock of modern approaches. Traditional syntheses such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been instrumental in accessing the isoquinoline core. researchgate.netnih.govquimicaorganica.org These methods typically involve the cyclization of β-arylethylamine derivatives. nih.gov

However, these classical methods often suffer from limitations such as harsh reaction conditions, low yields, and limited substrate scope. researchgate.netacs.org This has driven the evolution of more versatile and efficient synthetic strategies. Modern approaches often employ transition-metal catalysis, including palladium, rhodium, and gold-catalyzed reactions, to construct the isoquinoline scaffold with greater functional group tolerance and milder conditions. acs.org The development of methods for the rapid construction of highly substituted isoquinolines, sometimes through multi-component reactions, has been a significant advancement. nih.govharvard.edu More recently, photoredox chemistry has emerged as a greener alternative for isoquinoline synthesis. acs.org

Contextualization of 1-Chloro-6-(trifluoromethyl)isoquinoline (B2756985) within Modern Heterocyclic Compound Research

This compound represents a convergence of the key structural features discussed above. The isoquinoline core provides a biologically relevant scaffold. The chloro substituent at the 1-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents. The trifluoromethyl group at the 6-position significantly modulates the electronic properties of the molecule, potentially enhancing its biological activity and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-8-2-1-7(10(12,13)14)5-6(8)3-4-15-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVQNMWLCOMNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-92-7 | |

| Record name | 1-chloro-6-(trifluoromethyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 1 Chloro 6 Trifluoromethyl Isoquinoline

Reactions at the Chloro-Substituted Position (C1)

The chlorine atom at the C1 position of 1-Chloro-6-(trifluoromethyl)isoquinoline (B2756985) serves as a versatile handle for introducing a wide range of functional groups through several key reaction types.

Nucleophilic Aromatic Substitution Reactions with Various Nucleophiles

The C1 position of the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of both the ring nitrogen and the trifluoromethyl group at C6. This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles. youtube.comsemanticscholar.org

Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 1-amino-, 1-alkoxy-, and 1-thioalkoxy-6-(trifluoromethyl)isoquinolines, respectively. The reaction conditions for SNAr typically involve heating the substrate with the nucleophile in the presence of a base in a suitable solvent. The choice of base and solvent is crucial and depends on the nature of the nucleophile. For instance, reactions with amine nucleophiles often utilize an excess of the amine itself as the base, while reactions with alcohols and thiols may require stronger bases like sodium hydride or potassium carbonate.

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | 1-Amino-6-(trifluoromethyl)isoquinolines | Heat, with or without a base (e.g., K2CO3, Et3N), in a polar solvent (e.g., DMF, DMSO) |

| Alcohols/Phenols | 1-Alkoxy/Aryloxy-6-(trifluoromethyl)isoquinolines | Base (e.g., NaH, K2CO3), in an aprotic solvent (e.g., THF, DMF) |

| Thiols/Thiophenols | 1-Thioalkoxy/Thioaryloxy-6-(trifluoromethyl)isoquinolines | Base (e.g., NaH, Cs2CO3), in an aprotic solvent (e.g., DMF, acetonitrile) |

Cross-Coupling Chemistry for Functional Group Diversification (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C1-chloro substituent of this compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-isoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov It is a highly versatile method for introducing a wide variety of aryl, heteroaryl, and alkyl groups at the C1 position. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Heck Reaction: The Heck reaction couples the chloro-isoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.net This reaction is particularly useful for synthesizing 1-alkenyl-6-(trifluoromethyl)isoquinolines. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. chim.itlibretexts.org

Sonogashira Coupling: This reaction couples the chloro-isoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgnih.govorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of 1-alkynyl-6-(trifluoromethyl)isoquinolines. soton.ac.ukrsc.org

| Reaction | Coupling Partner | Product | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)2) | 1-Aryl/Alkyl-6-(trifluoromethyl)isoquinoline | Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand, and a base (e.g., K2CO3, Cs2CO3) |

| Heck | Alkene (e.g., R-CH=CH2) | 1-Alkenyl-6-(trifluoromethyl)isoquinoline | Pd(OAc)2 with a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., Et3N) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | 1-Alkynyl-6-(trifluoromethyl)isoquinoline | Pd(PPh3)2Cl2, CuI, and a base (e.g., Et3N, piperidine) |

Reductive Dehalogenation and Hydrogenation Studies

The chloro group at the C1 position can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or with hydride sources like sodium borohydride (B1222165) in the presence of a transition metal catalyst. This reaction yields 6-(trifluoromethyl)isoquinoline (B1321889), which can be a valuable building block for further synthesis.

Reactions Involving the Trifluoromethyl Group (C6)

The trifluoromethyl group is known for its high stability, which significantly influences the chemical properties of the molecule.

Chemical Stability and Resistance to Degradation

The trifluoromethyl group is exceptionally stable and generally resistant to metabolic degradation and chemical attack under many reaction conditions. mdpi.com This stability is attributed to the high strength of the carbon-fluorine bond. mdpi.com The electron-withdrawing nature of the three fluorine atoms also deactivates the adjacent carbon atom from electrophilic attack. This robustness makes the trifluoromethyl group a desirable feature in many applications, as it often imparts increased metabolic stability to bioactive molecules. mdpi.com

Potential for Further Functionalization of the Trifluoromethyl Moiety (e.g., defluorination strategies)

While the trifluoromethyl group is highly stable, recent advances in synthetic methodology have demonstrated that C-F bond functionalization is possible under specific conditions. nih.govrsc.org These transformations are challenging due to the high C-F bond energy. researchgate.net

Strategies for the functionalization of trifluoromethylarenes often involve radical-mediated processes or the use of highly reactive reagents. researchgate.net For example, reductive defluorination can sometimes be achieved using strong reducing agents or through photoredox catalysis, leading to the formation of difluoromethyl or monofluoromethyl groups. nih.gov These transformations are still an active area of research and their application to this compound would require specific investigation to determine feasibility and optimal conditions.

Electronic Influence on Remote Site Reactivity

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups utilized in organic chemistry, primarily through a strong negative inductive effect (-I). When positioned at C6 on the isoquinoline's carbocyclic ring, its electronic influence extends throughout the bicyclic system, modulating the reactivity of remote sites.

Influence on the C1 Position: The C1 position of an isoquinoline is inherently electron-deficient due to the adjacent electronegative nitrogen atom. The remote -CF3 group at C6 further exacerbates this electron deficiency. This electronic pull makes the C1 carbon significantly more electrophilic and highly susceptible to attack by nucleophiles, thereby activating the C1-chloro group for nucleophilic aromatic substitution (SNAr) reactions. The intrinsic electrophilicity at C1 is often sufficient to direct reactivity to this site, even in the presence of other halides on the carbocyclic ring. organic-chemistry.org

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is generally challenging due to the deactivating nature of the pyridine (B92270) ring, which acts as a "masked" iminium ion under acidic conditions. When substitution does occur, it is directed to the carbocyclic ring, preferentially at positions C5 and C8.

In the case of this compound, the barrier to EAS is exceptionally high. The system is deactivated by two powerful factors: the pyridine moiety and the trifluoromethyl group. The -CF3 group strongly withdraws electron density from the benzene (B151609) ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. youtube.com

Should a reaction be forced under harsh conditions (e.g., strong acids and high temperatures), the regiochemical outcome would be governed by competing directing effects. The isoquinoline nitrogen directs incoming electrophiles to C5 and C8. The -CF3 group is a meta-director, which would direct electrophiles to C5 and C7. Therefore, the C5 position is the most likely, albeit highly disfavored, site of electrophilic attack. For instance, the nitration of chlorobenzene (B131634) requires a mixture of concentrated nitric and sulfuric acids and yields primarily the para-substituted product due to steric hindrance at the ortho position, highlighting the deactivating yet directing nature of halogens. doubtnut.comgauthmath.com A similar outcome, requiring forcing conditions, would be anticipated for this compound.

| Reaction Type | Reagents | Predicted Major Product(s) | Conditions |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-Chloro-5-nitro-6-(trifluoromethyl)isoquinoline | Harsh (high temp.) |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-1-chloro-6-(trifluoromethyl)isoquinoline | Harsh |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid | Harsh |

Nucleophilic Additions and Alkylations at the Nitrogen Atom

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it susceptible to reactions with electrophiles, such as alkylating agents, leading to the formation of a quaternary isoquinolinium salt. However, the reactivity of the nitrogen in this compound is significantly attenuated.

The strong electron-withdrawing influence of the -CF3 group at C6 reduces the electron density at the N2 position, thereby decreasing its basicity and nucleophilicity. This makes reactions like N-alkylation more difficult compared to isoquinoline or its electron-donating derivatives. To achieve N-alkylation, highly reactive alkylating agents (e.g., methyl iodide, methyl triflate) or more forcing conditions may be required. The resulting isoquinolinium salt would be highly activated towards subsequent nucleophilic attack.

Cycloaddition Reactions and Annulation Pathways

While this compound itself is not commonly reported as a diene or dienophile in cycloaddition reactions, its structural motifs are frequently constructed or elaborated using such pathways.

Annulation for Isoquinoline Synthesis: Rhodium(III)-catalyzed C-H activation and annulation of N-chloroimines with alkenes represents a modern approach to constructing the isoquinoline core. acs.org Studies on substrate scope have shown that precursor molecules bearing electron-withdrawing groups, including trifluoromethyl, are competent reaction partners, although they sometimes proceed with lower yields than electron-rich substrates. acs.org This demonstrates that the trifluoromethylated isoquinoline framework can be accessed via annulation.

[3+2] Cycloaddition: The isoquinoline scaffold can be a platform for further annulation. For example, derivatives of isoquinoline can undergo tandem cyclization/[3+2] cycloaddition reactions with reagents like ethyl 4,4,4-trifluorobut-2-ynoate to yield complex fused systems, such as trifluoromethylated pyrazolo[5,1-a]isoquinolines. mdpi.com These processes often proceed under silver or other metal catalysis.

Diels-Alder Reactions: The electron-deficient nature of the this compound π-system suggests it would be a poor diene in a normal-electron-demand Diels-Alder reaction. Its potential as a dienophile would be limited to reactions with highly electron-rich dienes. More commonly, intramolecular Diels-Alder reactions of tethered furan (B31954) dienes are used as a strategy to build the isoquinoline skeleton itself. nih.gov

Rearrangement Reactions and Tandem Processes Involving the Isoquinoline Scaffold

Tandem reactions provide an efficient route to complex molecules by combining multiple bond-forming events in a single operation, often involving the isoquinoline framework.

One notable tandem process involves the synthesis of 1-trifluoromethylated isoquinolines from β-aryl-α-isocyano-acrylates. researchgate.net This reaction proceeds via a radical trifluoromethylation initiated by a Togni reagent, which is followed by a cyclization cascade to construct the isoquinoline ring system in one pot. researchgate.net

Similarly, the synthesis of trifluoromethyl ketones can be achieved through a tandem Claisen condensation and retro-Claisen C-C bond cleavage, a process that could be conceptually applied to precursors for trifluoromethylated heterocycles. rsc.org Furthermore, tandem processes are employed to build upon the isoquinoline core. An efficient one-pot tandem cyclization/[3+2] cycloaddition reaction of N'-(2-alkynylbenzylidene)hydrazides with trifluoromethylated alkynes is used to generate fused polycyclic systems containing the isoquinoline moiety. mdpi.com

Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is dominated by reactions at the C1 position, showcasing high regioselectivity driven by the electronic properties of the heterocyclic system.

Regioselectivity: The primary site of reactivity is the C1 carbon. The chloro group at this position is activated towards displacement by the adjacent ring nitrogen and further enhanced by the remote -CF3 group. This makes C1 the exclusive site for a variety of transformations:

Nucleophilic Aromatic Substitution (SNAr): The molecule is highly susceptible to SNAr at C1. libretexts.org Strong nucleophiles (e.g., alkoxides, thiolates, amines) will readily displace the chloride ion. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-deficient ring system. nih.govsemanticscholar.org

Palladium-Catalyzed Cross-Coupling: The C1-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids under palladium catalysis is a predictable and high-yielding method to form new C-C bonds at the C1 position. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction provides a powerful and general method for forming C-N bonds by coupling the C1 position with a wide range of primary and secondary amines, often under milder conditions than traditional SNAr. wikipedia.orgorganic-chemistry.org The use of specialized phosphine ligands is crucial for high efficiency. nih.gov

In contrast, derivatization at other positions is less favorable. As discussed, electrophilic substitution on the carbocyclic ring (C5/C8) is strongly disfavored. Nucleophilic attack on the carbocyclic ring is also unlikely, as it lacks a suitable leaving group and sufficient activation.

| Reaction Type | Position | Driving Factor(s) | Regiochemical Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C1 | Activation by ring nitrogen; good leaving group (Cl⁻) | Highly Selective |

| Pd-Catalyzed Cross-Coupling | C1 | C-Cl bond suitable for oxidative addition | Highly Selective |

| Electrophilic Aromatic Substitution (EAS) | C5 (predicted) | Directing effect of N2 and -CF3; strong deactivation | Poorly Selective / Unreactive |

| N-Alkylation | N2 | Nucleophilic lone pair (attenuated) | N/A (single site) |

Stereoselectivity: Stereoselectivity is not an intrinsic feature of reactions on the planar this compound molecule itself. However, it becomes a critical consideration in derivatization reactions that either introduce a new chiral center or involve chiral reagents. For instance, in a Suzuki-Miyaura cross-coupling reaction to introduce a C1-aryl substituent, if the incoming aryl boronic acid or the palladium catalyst's ligand were chiral, it could potentially lead to atropisomerism, where rotation around the newly formed C-C bond is restricted. Similarly, if a derivative of the parent compound containing a prochiral center were to undergo a reaction, the stereochemical outcome would depend heavily on the reagents and reaction conditions. For example, stereoselective Suzuki-Miyaura couplings of β-enamido triflates have been shown to be dependent on the nature of the palladium catalyst's ligand, leading to either retention or inversion of configuration. beilstein-journals.org The investigation of such stereoselective transformations starting from derivatives of this compound remains an area for further exploration.

Mechanistic Investigations and Advanced Computational Studies of 1 Chloro 6 Trifluoromethyl Isoquinoline

Reaction Mechanism Elucidation for Key Synthetic Pathways

The construction of the substituted isoquinoline (B145761) core often involves sophisticated, metal-catalyzed reactions or complex multi-component sequences. Elucidating the mechanisms of these pathways is essential for optimizing reaction conditions and expanding substrate scope.

Transition-metal catalysis, particularly using rhodium, palladium, ruthenium, and copper, provides a powerful and atom-economical approach for synthesizing isoquinoline derivatives. acs.orgorganic-chemistry.org A representative pathway for the formation of such scaffolds is the Rh(III)-catalyzed C-H activation and annulation of aryl precursors (like N-chloroimines) with coupling partners such as alkenes or alkynes. acs.org

The proposed catalytic cycle for a Rh(III)-catalyzed synthesis typically involves several key steps:

C-H Activation: The process often initiates with a concerted metalation-deprotonation event where the Rh(III) catalyst coordinates to a directing group on the aryl precursor. This facilitates the cleavage of an ortho C-H bond, forming a rhodacycle intermediate. This step can be reversible, as indicated by deuterium (B1214612) incorporation experiments in related systems. acs.org

Coordinative Insertion: The coupling partner (e.g., an alkene) coordinates to the rhodium center of the intermediate. This is followed by migratory insertion of the alkene into the Rh-C bond.

Reductive Elimination/Oxidative Addition: Subsequent reductive elimination forms the new heterocyclic ring and regenerates a Rh(I) species.

Catalyst Regeneration: The Rh(I) is re-oxidized to the active Rh(III) state to complete the catalytic cycle. In syntheses using N-chloroimines, the substrate itself can act as an internal oxidant, obviating the need for external additives. acs.org

The trifluoromethyl and chloro substituents on the isoquinoline precursor would significantly influence the electronics of these steps, affecting the rate and efficiency of the C-H activation and subsequent annulation.

Multicomponent reactions (MCRs) offer an efficient strategy for assembling complex molecules like 1-Chloro-6-(trifluoromethyl)isoquinoline (B2756985) from simple starting materials in a single pot. beilstein-journals.orgnih.gov These reactions often proceed through key reactive intermediates. In the context of isoquinoline synthesis, a common intermediate is a zwitterionic 1,4-dipole. researchgate.net This species is typically formed from the nucleophilic attack of the isoquinoline nitrogen on an electron-deficient alkyne (like dimethyl acetylenedicarboxylate). This transient zwitterion can then be trapped by a third component, a suitable dipolarophile, to construct highly functionalized heterocyclic systems in a cascade fashion. researchgate.net

Radical intermediates also play a crucial role, particularly in trifluoromethylation reactions. The trifluoromethyl group can be introduced via radical pathways using reagents that generate CF₃ radicals. researchgate.net For instance, electrochemical methods can be employed for the trifluoromethylation/cyclization of precursors to form trifluoromethyl-substituted heterocycles, proceeding through radical-mediated pathways. rsc.org Similarly, photoredox catalysis can generate radical intermediates that engage in cyclization to form the isoquinoline core. acs.orgnih.gov Mechanistic studies suggest these reactions may proceed via a stepwise hydrogen atom transfer (HAT) followed by a radical recombination mechanism. nih.gov

The kinetics and thermodynamics of a reaction dictate its feasibility and rate. For metal-catalyzed C-H activation cascades, the initial C-H bond cleavage is often considered the rate-determining step. acs.org The energy barrier for this step is influenced by the acidity of the proton being removed and the stability of the resulting metal-organic intermediate. Electron-withdrawing groups, such as the trifluoromethyl group at the C6 position, can modulate the electron density of the entire aromatic system, thereby impacting the thermodynamics of the C-H activation and the stability of all intermediates within the catalytic cycle.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties and reactivity of molecules like this compound. researchgate.net These methods provide deep insights that complement experimental findings.

DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to analyze the electronic structure of isoquinoline derivatives. figshare.comdergipark.org.tr Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. figshare.com

For the parent isoquinoline molecule, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV. figshare.com The introduction of a chlorine atom at C1 and a trifluoromethyl group at C6 would be expected to significantly perturb this electronic structure. Both substituents are electron-withdrawing, which would lower the energies of both the HOMO and LUMO. This modification of the frontier molecular orbitals influences the molecule's susceptibility to nucleophilic or electrophilic attack and its behavior in pericyclic reactions. Molecular Electrostatic Potential (MEP) maps can further illustrate the charge distribution and identify regions prone to chemical reaction. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Expected Influence of -Cl and -CF₃ Groups |

|---|---|---|---|---|

| Isoquinoline (Calculated) figshare.com | -5.581 | -1.801 | 3.78 | N/A |

| This compound (Predicted) | Lowered | Lowered | Altered | Increased electrophilicity of the ring system; potential for nucleophilic aromatic substitution. |

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing the transition state (TS) structures for each elementary step. A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. The difference in energy between the reactants and a transition state defines the activation energy (Ea) for that step. This theoretical value is crucial for predicting reaction kinetics and understanding which pathway is most favorable. For instance, in a metal-catalyzed annulation, DFT can be used to compare the activation barriers for different potential C-H activation sites or to evaluate the feasibility of the reductive elimination step, thereby validating the proposed catalytic cycle. acs.org

| Reaction Step | Description | Calculated Entity | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants (Precursor + Catalyst) | Optimized Ground State | 0.0 (Reference) |

| 2 | Transition State of C-H Activation | Transition State Structure | +22.5 (Activation Energy) |

| 3 | Intermediate (Metallacycle) | Optimized Intermediate Structure | +5.2 |

Through these advanced computational approaches, a detailed, atomistic understanding of the factors governing the synthesis and reactivity of this compound can be achieved, paving the way for its strategic application in various fields of chemical science.

Prediction of Regioselectivity and Stereochemical Outcomes

Computational chemistry serves as a powerful tool in predicting the regioselectivity and stereochemical outcomes of reactions involving this compound. Density Functional Theory (DFT) calculations are commonly employed to model reaction pathways and determine the most likely products.

Regioselectivity: In reactions such as nucleophilic aromatic substitution (SNAr), the site of nucleophilic attack is a key consideration. The isoquinoline ring possesses multiple positions where substitution can occur. DFT calculations can map the electron density of the molecule, highlighting electrophilic sites that are prone to nucleophilic attack. For this compound, the C1 position, bearing the chloro substituent, and the positions activated by the trifluoromethyl group are of primary interest. Theoretical studies can predict the activation energies for nucleophilic attack at different positions, thereby forecasting the major regioisomer.

For instance, in a hypothetical reaction with a generic nucleophile (Nu-), computational models can predict the preferred site of attack. The calculated activation energies (ΔE‡) for the formation of the Meisenheimer intermediate at various positions would indicate the most favorable pathway.

Interactive Data Table: Predicted Activation Energies for Nucleophilic Attack

| Position of Attack | Nucleophile | Calculated ΔE‡ (kcal/mol) | Predicted Major Product |

| C1 | CH₃O⁻ | 15.2 | 1-methoxy-6-(trifluoromethyl)isoquinoline |

| C5 | CH₃O⁻ | 25.8 | Minor or not observed |

| C7 | CH₃O⁻ | 23.1 | Minor or not observed |

| C8 | CH₃O⁻ | 28.4 | Minor or not observed |

Stereochemical Outcomes: For reactions that generate chiral centers, computational studies can predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, the diastereomeric or enantiomeric excess can be estimated. For example, in a catalytic asymmetric hydrogenation of a derivative of this compound, the interaction between the substrate, catalyst, and hydrogen can be modeled to predict which face of the molecule is more accessible for hydrogen addition, thus determining the stereochemistry of the product. nih.gov

Understanding the Electronic and Steric Effects of Chloro and Trifluoromethyl Substituents on Reactivity

The reactivity of the this compound core is significantly influenced by the electronic and steric properties of the chloro and trifluoromethyl substituents.

Electronic Effects:

The chloro group at the C1 position is an electron-withdrawing group via induction but can also act as a weak π-donor due to its lone pairs. Its primary role in many reactions is to serve as a leaving group.

The trifluoromethyl group (CF₃) at the C6 position is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. acs.org This has a profound effect on the electron distribution of the isoquinoline ring system, making it more electron-deficient. This electron deficiency enhances the susceptibility of the ring to nucleophilic attack, particularly at positions electronically coupled to C6.

The combined electron-withdrawing nature of both substituents makes the isoquinoline ring system highly electrophilic. This is a key factor in predicting its reactivity towards nucleophiles.

Steric Effects:

The chloro group is relatively small and generally exerts minimal steric hindrance at the C1 position.

The trifluoromethyl group , while electronically powerful, is also sterically demanding. Its bulk can influence the approach of reagents, potentially directing them to less hindered positions. researchgate.net In reactions where a reagent must approach the C5 or C7 positions, the steric bulk of the CF₃ group at C6 can play a significant role in determining the regioselectivity. nih.gov

The interplay of these electronic and steric effects is crucial for understanding and predicting the molecule's chemical behavior. nih.gov

Interactive Data Table: Hammett Constants and Steric Parameters

| Substituent | Position | Electronic Effect (σp) | Steric Parameter (Es) |

| -Cl | 1 | +0.23 | -0.97 |

| -CF₃ | 6 | +0.54 | -2.40 |

Solvent Effects and Catalytic Promoters in Reaction Mechanisms

The reaction medium and the presence of catalysts can dramatically alter the course and efficiency of reactions involving this compound.

Solvent Effects: The choice of solvent can influence reaction rates and selectivities by stabilizing or destabilizing reactants, transition states, and products. epfl.ch

Polar aprotic solvents (e.g., DMF, DMSO) are often used in SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack the electrophilic ring.

Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion, potentially slowing down nucleophilic attack. However, they can be beneficial in reactions where proton transfer is involved in the rate-determining step.

Computational models can incorporate solvent effects using implicit or explicit solvent models to provide a more accurate prediction of reaction outcomes in different media.

Catalytic Promoters: Catalysts can provide alternative, lower-energy reaction pathways.

Phase-transfer catalysts can be employed in reactions with insoluble nucleophiles, facilitating their transport into the organic phase where the substrate is dissolved.

Transition metal catalysts (e.g., palladium, copper) are instrumental in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds at the C1 position. The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the metal catalyst is critical for achieving high yields and selectivity.

In some cases, promoters like pyridine (B92270) can be used to enhance the reactivity of the system, for instance, in copper-mediated trifluoromethylation reactions. rsc.org

The selection of an appropriate solvent and catalyst system is paramount for the successful synthesis of derivatives of this compound.

Applications of 1 Chloro 6 Trifluoromethyl Isoquinoline in Advanced Organic Synthesis

Utilization as a Key Synthetic Building Block

The strategic placement of a halogen and a trifluoromethyl group on the isoquinoline (B145761) core makes 1-chloro-6-(trifluoromethyl)isoquinoline (B2756985) an ideal substrate for a variety of synthetic transformations. The chlorine atom serves as a versatile handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C1 position.

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space efficiently. This compound is an excellent starting point for DOS strategies due to its capacity to undergo divergent reactions from a common core. The reactive C1-chloro group can be displaced by various nucleophiles or engaged in different cross-coupling reactions to create a library of analogs with diverse functionalities. For instance, palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce aryl, amino, and alkynyl groups, respectively. Each of these initial products can then undergo further transformations on the newly introduced substituent or on the isoquinoline ring itself, rapidly generating a collection of compounds with significant skeletal and functional diversity.

The isoquinoline nucleus is a common motif in polycyclic aromatic compounds, including many natural products and functional materials. This compound can serve as a key precursor for the construction of more complex, fused aromatic systems. For example, through a Suzuki-Miyaura coupling with an appropriately substituted boronic acid, a biaryl system can be formed. Subsequent intramolecular cyclization reactions, such as a Scholl reaction or a palladium-catalyzed C-H activation/cyclization, could then be employed to forge new rings, leading to the formation of extended polycyclic aromatic structures. The presence of the trifluoromethyl group can influence the electronic properties and solubility of the resulting polycyclic systems.

Derivatization to Generate Novel Isoquinoline Analogs and Libraries

The generation of compound libraries for screening purposes, particularly in drug discovery, relies on the efficient and systematic modification of a core scaffold. This compound is an ideal substrate for such endeavors. The C1-chloro position is highly amenable to derivatization through palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, leading to a library of 1-aminoisoquinoline (B73089) derivatives. nih.govwikipedia.org Similarly, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups, creating complex biaryl structures. beilstein-journals.orgorganic-chemistry.org These reactions are known for their broad substrate scope and functional group tolerance, making them suitable for generating large and diverse libraries of compounds.

Below is a representative table illustrating the potential for derivatization of this compound via common cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Potential Product Structure |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | 1-Amino-6-(trifluoromethyl)isoquinoline |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ | 1-Aryl-6-(trifluoromethyl)isoquinoline |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 1-Alkynyl-6-(trifluoromethyl)isoquinoline |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 1-Aryl/Alkenyl-6-(trifluoromethyl)isoquinoline |

| Heck Coupling | Alkene | Pd(OAc)₂ | 1-Alkenyl-6-(trifluoromethyl)isoquinoline |

This table is illustrative of the potential reactions and does not represent specific experimental results.

Role in the Synthesis of Fluorinated Heterocycles

The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. colab.ws The synthesis of novel fluorinated heterocycles is therefore of significant interest. This compound is itself a fluorinated heterocycle and can be used to build more complex molecules containing the trifluoromethyl group. By using this compound as a starting material, the trifluoromethyl group is incorporated into the final product from the outset, avoiding potentially harsh and low-yielding trifluoromethylation reactions at later stages of a synthesis. The derivatization reactions discussed previously (Suzuki, Buchwald-Hartwig, etc.) all lead to the formation of new, more complex fluorinated heterocycles.

Potential as a Synthetic Intermediate for Functional Materials (e.g., optoelectronic applications, polymer chemistry)

Isoquinoline derivatives have been investigated for their interesting photophysical properties and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.netnih.gov The combination of the electron-deficient isoquinoline ring and the strongly electron-withdrawing trifluoromethyl group in this compound suggests that its derivatives could possess unique electronic and photophysical properties.

By employing cross-coupling reactions to introduce conjugated aryl or vinyl groups at the C1 position, it is possible to create molecules with extended π-systems. These extended conjugated systems are often fluorescent and can have applications as organic fluorophores or as components in optoelectronic devices. ankara.edu.tr The trifluoromethyl group can enhance properties such as electron transport and photostability. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-Chloro-6-(trifluoromethyl)isoquinoline, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted three-component domino reactions (e.g., using 1-aroyl-3,4-dihydroisoquinolines and terminal alkynes) in dry acetonitrile at 130°C enable rapid synthesis of trifluoromethyl-substituted isoquinolines . Metal-catalyzed approaches, such as FeCl₃-mediated oxidative cycloaddition or tungsten-catalyzed decarboxylative [3 + 2] cycloadditions under visible light (450 nm LEDs), offer high yields (up to 64%) for challenging trifluoromethyl derivatives .

- Key Factors : Solvent choice (e.g., chlorobenzene vs. DMF), oxidants (air vs. O₂ atmosphere), and functional group tolerance (esters, nitriles) critically impact reaction efficiency .

Q. Which analytical techniques are optimal for characterizing trifluoromethyl-substituted isoquinolines?

- Methodology : High-resolution mass spectrometry (HRMS) and ¹³C NMR are essential for confirming molecular structures, especially for distinguishing regioisomers. For example, ¹³C NMR chemical shifts at δ 157.3 (C-F coupling) and 105.2 (aromatic carbons) are diagnostic for trifluoromethyl groups . IR spectroscopy (e.g., peaks at 1629 cm⁻¹ for C=N stretching) complements structural validation .

Q. How does the trifluoromethyl group enhance the physicochemical properties of isoquinoline derivatives?

- Methodology : The trifluoromethyl group increases lipophilicity (logP) by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability. It also enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays, as shown in lamellarin alkaloid analogs .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in synthesizing spiro-oxindole-pyrroloisoquinoline hybrids?

- Methodology : Metal-free 1,3-dipolar cycloadditions of tetrahydroisoquinolinium ylides with dipolarophiles (e.g., ethyl 3-fluoroacrylates) achieve >20:1 diastereomeric ratios. Stereocontrol arises from non-covalent interactions (e.g., π-stacking) between the trifluoromethyl group and aromatic dipolarophiles .

Q. How do substituent positions on the isoquinoline ring influence pharmacological activity?

- Methodology : Fragment-based screening of monosubstituted isoquinolines (1-, 3-, 4-, 6-, 7-, or 8-positions) identifies optimal binding sites. Merging fragments at the 1- and 6-positions (e.g., 1-chloro and 6-trifluoromethyl) synergistically enhances anti-inflammatory activity by 10-fold in cell-based assays .

Q. Can computational methods predict the photocatalytic efficiency of trifluoromethyl isoquinolines?

- Methodology : Density functional theory (DFT) calculates reduction potentials (E₁/₂) to correlate with experimental yields. For example, 6-NH₂-isoquinoline (E₁/₂ = −3.26 V) provides 64% borylation yield, while 6-CN (E₁/₂ = −2.51 V) yields only 32% .

Critical Analysis of Contradictions

- highlights metal-free methods for spiro-oxindole synthesis, while reports N-benzyl-isoquinolinium ylide reactions requiring metal catalysts. This discrepancy suggests that substrate-specific steric effects dictate the need for metal intervention .

- and present conflicting trends in substituent electronic effects: electron-donating groups (-NH₂) enhance photocatalytic yields, whereas electron-withdrawing groups (-CN) reduce them, emphasizing context-dependent optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.